molecular formula C8H13N3O2 B2405870 Methyl 5-amino-1-propylpyrazole-4-carboxylate CAS No. 2167654-08-0

Methyl 5-amino-1-propylpyrazole-4-carboxylate

Cat. No.: B2405870
CAS No.: 2167654-08-0
M. Wt: 183.211
InChI Key: FXXZJBCMSTTZBK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-propylpyrazole-4-carboxylate is a chemical compound designed for research and development applications. It belongs to the pyrazole carboxylate family, which are privileged scaffolds in medicinal chemistry and drug discovery. These compounds are primarily valued as versatile synthetic intermediates for constructing more complex molecules . Research into structurally similar 5-aminopyrazole-4-carboxylate esters has demonstrated their significance as key precursors in synthesizing potential pharmacologically active agents. Studies on analogous compounds have shown that this class can exhibit notable biological activities, including significant analgesic and anti-inflammatory properties in preclinical models . As a building block, its reactive amino and ester functional groups allow for further chemical modifications, making it a valuable tool for researchers in developing novel compounds for biological screening. This product is intended for research purposes only in a laboratory setting and is not classified as a drug, cosmetic, or for household or personal use.

Properties

IUPAC Name

methyl 5-amino-1-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-7(9)6(5-10-11)8(12)13-2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXZJBCMSTTZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-propylpyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-propylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Methyl 5-amino-1-propylpyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-propylpyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-methylpyrazole-4-carboxamide

Uniqueness

Methyl 5-amino-1-propylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

Biological Activity

Methyl 5-amino-1-propylpyrazole-4-carboxylate (MAPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity of MAPPC, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

MAPPC is a member of the pyrazole family, characterized by its unique structure which includes an amino group and a carboxylate moiety. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2, with a molar mass of approximately 188.20 g/mol. The presence of the propyl group contributes to its hydrophobic character, which may influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that MAPPC exhibits notable antimicrobial properties. Similar pyrazole derivatives have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values typically in the low micromolar range . The mechanism behind this activity appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

MAPPC has been investigated for its potential as an anticancer agent. Studies indicate that pyrazole derivatives can act as potent inhibitors of tubulin polymerization, thereby disrupting cell cycle progression in cancer cells. In vitro studies have shown that MAPPC can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of MAPPC with conventional chemotherapeutics like doxorubicin has demonstrated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of MAPPC are also noteworthy. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

The biological activity of MAPPC is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : MAPPC may inhibit key enzymes involved in cellular metabolism and signaling pathways, such as COX and various kinases.
  • Receptor Binding : The compound's amino group can form hydrogen bonds with biological macromolecules, influencing receptor activation or inhibition.
  • Cell Cycle Disruption : By interfering with tubulin polymerization, MAPPC can halt cell division, making it effective against rapidly dividing cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MAPPC and related compounds:

  • Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives, including MAPPC, against resistant bacterial strains. Results indicated that MAPPC had an MIC comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Anticancer Synergy : In vitro experiments combining MAPPC with doxorubicin showed enhanced cytotoxicity in MDA-MB-231 cells. The combination index method confirmed a synergistic effect, suggesting that MAPPC could improve treatment outcomes for resistant breast cancer subtypes .
  • Inflammation Model : In a murine model of inflammation, administration of MAPPC resulted in decreased levels of inflammatory cytokines and improved clinical scores compared to control groups, indicating its potential therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibitory effects on S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells; synergy with doxorubicin
Anti-inflammatoryReduction in inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-1-propylpyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole esters are prepared using ethyl acetoacetate, substituted hydrazines, and DMF-DMA as a formylation agent . Adjusting the alkyl chain (e.g., propyl group) requires optimizing stoichiometry and reaction time. Hydrolysis of intermediates (e.g., ester to carboxylic acid) may involve refluxing with NaOH/MeOH, followed by acidification (HCl) to precipitate the product . Purity is enhanced via recrystallization (ethanol/water) and monitored by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1650 cm⁻¹, NH₂ stretching at ~3200–3400 cm⁻¹) .
  • NMR : 1^1H NMR resolves propyl chain protons (δ ~0.9–1.7 ppm), pyrazole ring protons (δ ~6.3–7.5 ppm), and ester methyl groups (δ ~3.8 ppm). 13^13C NMR confirms carbonyl (C=O, δ ~160–170 ppm) .
  • Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. What are the common derivatives synthesized from this compound, and what are their applications?

  • Methodological Answer :

  • Hydrolysis : Convert the ester to carboxylic acid using NaOH/MeOH for bioactive analogs (e.g., anti-inflammatory agents) .
  • Amidation : React with amines to form carboxamides, enhancing pharmacological properties (e.g., enzyme inhibition) .
  • Functionalization : Introduce substituents (e.g., aryl groups) via cross-coupling reactions for diversity-oriented synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX or WinGX software determines bond lengths, angles, and hydrogen-bonding networks. For example, similar pyrazole derivatives exhibit planar pyrazole rings and intramolecular H-bonds between NH₂ and ester groups . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement with anisotropic displacement parameters validates stereochemistry .

Q. What computational methods predict the reactivity and electronic properties of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For pyrazole analogs, the amino group acts as an electron donor, while the ester carbonyl is electrophilic. Solvent effects (PCM model) and transition-state analysis (NEB method) optimize reaction pathways .

Q. How to address discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Validation : Cross-check NMR chemical shifts with DFT-calculated values (GIAO method). Adjust basis sets (e.g., 6-311++G(d,p)) for accuracy .
  • Tautomerism : Investigate possible tautomeric forms (e.g., amino vs. imino) via variable-temperature NMR or IR .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Q. What are the challenges in achieving regioselective substitution on the pyrazole ring?

  • Methodological Answer : Regioselectivity is influenced by steric (propyl group) and electronic (amino/ester directing effects) factors. Strategies include:

  • Directed C-H Functionalization : Use Pd catalysts with directing groups (e.g., -NH₂) for C-3 or C-5 substitution .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of NH₂) to direct substitution .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions; monitor via periodic HPLC .
  • Storage : Use airtight containers under inert gas (N₂), store at –20°C for long-term stability.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation (amber glass vials) .

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